molecular formula C₄H₂D₉O₄P B1147399 Monobutyl Phosphate-d9 CAS No. 156213-20-6

Monobutyl Phosphate-d9

Cat. No.: B1147399
CAS No.: 156213-20-6
M. Wt: 163.16
Attention: For research use only. Not for human or veterinary use.
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Description

Monobutyl Phosphate-d9 is a deuterated compound with the molecular formula C4H2D9O4P and a molecular weight of 163.16. It is a labeled analogue of Monobutyl Phosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Preparation Methods

Monobutyl Phosphate-d9 is typically synthesized through the reaction of deuterated acids or their sodium salts with the corresponding alcohols to form the desired deuterated esters. The process involves the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demand for research and industrial applications.

Chemical Reactions Analysis

Monobutyl Phosphate-d9 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol and phosphoric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Monobutyl Phosphate-d9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Monobutyl Phosphate-d9 involves its interaction with molecular targets through its phosphate group. The deuterium atoms provide a unique isotopic signature that can be detected using NMR spectroscopy, allowing researchers to study the compound’s behavior in various environments. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Monobutyl Phosphate-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

    Monobutyl Phosphate: The non-deuterated analogue.

    Dibutyl Phosphate: Contains two butyl groups instead of one.

    Tributyl Phosphate: Contains three butyl groups and is commonly used as a solvent and plasticizer.

The deuterium labeling in this compound provides enhanced stability and distinct NMR signals, making it particularly valuable in research applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMJSBUIDQYHIN-YNSOAAEFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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